

Voxtalisisib (XL765): A Technical Guide to its Signaling Pathway and Preclinical Evaluation

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Abstract

Voxtalisisib (also known as **XL765** or SAR245409) is a potent, orally bioavailable small molecule that dually inhibits the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways.[1] Given the frequent dysregulation of the PI3K/AKT/mTOR cascade in various human cancers, Voxtalisisib has been a subject of extensive preclinical and clinical investigation.[2][3] This document provides an in-depth technical overview of the Voxtalisisib signaling pathway, its mechanism of action, and detailed protocols for key experimental procedures used in its characterization. Quantitative data are summarized for comparative analysis, and mandatory visualizations of the signaling pathway and experimental workflows are provided using the Graphviz DOT language.

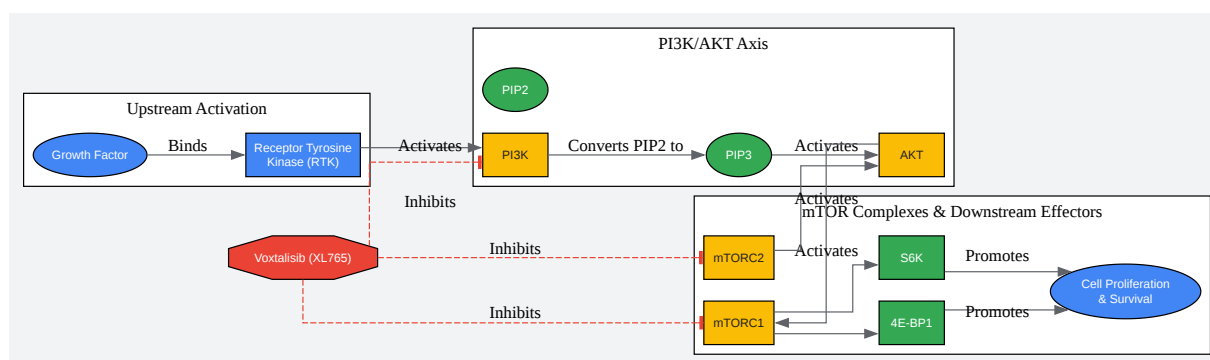
Mechanism of Action and Signaling Pathway

Voxtalisisib is an ATP-competitive inhibitor of all four class I PI3K isoforms (α , β , γ , and δ) and also directly inhibits mTOR kinase, which is a key component of both mTORC1 and mTORC2 complexes.[2][4] The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6]

Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3

acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[7] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTORC1.[7] mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4EBP1).[8] Voxelisib's dual inhibition of PI3K and mTOR leads to a comprehensive blockade of this signaling cascade. By inhibiting PI3K, it prevents the production of PIP3 and the subsequent activation of AKT.[9] Concurrently, its direct inhibition of mTORC1 and mTORC2 further suppresses downstream signaling, leading to reduced cell proliferation and increased apoptosis.[4][10]

Signaling Pathway Diagram



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Caption: Voxelisib dually inhibits PI3K and mTOR signaling.

Quantitative Data Summary

Voxelisib has demonstrated potent inhibitory activity against its primary targets and has shown significant anti-proliferative effects in various cancer cell lines. The following tables summarize

the key quantitative data reported for Voxtalisib.

Table 1: In Vitro Kinase Inhibitory Activity of Voxtalisib

Target	IC50 (nM)	Reference(s)
p110α	39	[8] [10]
p110β	113	[8] [10]
p110γ	9	[8] [10]
p110δ	43	[8] [10]
mTOR	157	[8] [10]
mTORC1	160	[10]
mTORC2	910	[10]
DNA-PK	150	[8] [10]

Table 2: In Vitro Cellular Activity of Voxtalisib

Assay	Cell Line	IC50 (nM)	Reference(s)
EGF-induced PIP3 Production	PC-3	290	[10]
EGF-induced PIP3 Production	MCF7	170	[10]
AKT Phosphorylation	PC-3	250	[10]
S6 Phosphorylation	PC-3	120	[10]
Proliferation (BrdU)	MCF7	1,070	[10]
Proliferation (BrdU)	PC-3	1,840	[10]
Anchorage-independent Growth	PC-3	270	[10]
Anchorage-independent Growth	MCF7	230	[10]
Apoptosis (Caspase-dependent)	Primary CLL cells	860	[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Voxelisib's activity. The following are representative protocols for key experiments.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Phosphorylation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells following treatment with Voxelisib.

1. Cell Culture and Treatment:

- Seed cancer cells (e.g., PC-3, MCF7) in 6-well plates and allow them to adhere and grow to 70-80% confluency.

- Prepare a stock solution of Voxelisib in DMSO.
- Treat cells with varying concentrations of Voxelisib (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

- After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.

3. Gel Electrophoresis and Protein Transfer:

- Normalize protein samples to equal concentrations and add Laemmli buffer. Denature by boiling.
- Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
- Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

2. Compound Treatment:

- Prepare serial dilutions of Voxelisib in culture medium.
- Replace the medium in the wells with the drug-containing medium and incubate for a desired period (e.g., 72 hours).

3. MTT Addition and Formazan Solubilization:

- Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
- Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

4. Data Acquisition:

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[\[11\]](#)

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

1. Kinase Reaction:

- In a 384-well plate, set up the kinase reaction containing the PI3K enzyme, the lipid substrate (e.g., PIP2), and varying concentrations of Voxelisib in a kinase buffer.
- Initiate the reaction by adding ATP.

- Incubate at room temperature for a specified time (e.g., 60 minutes).

2. ADP Detection:

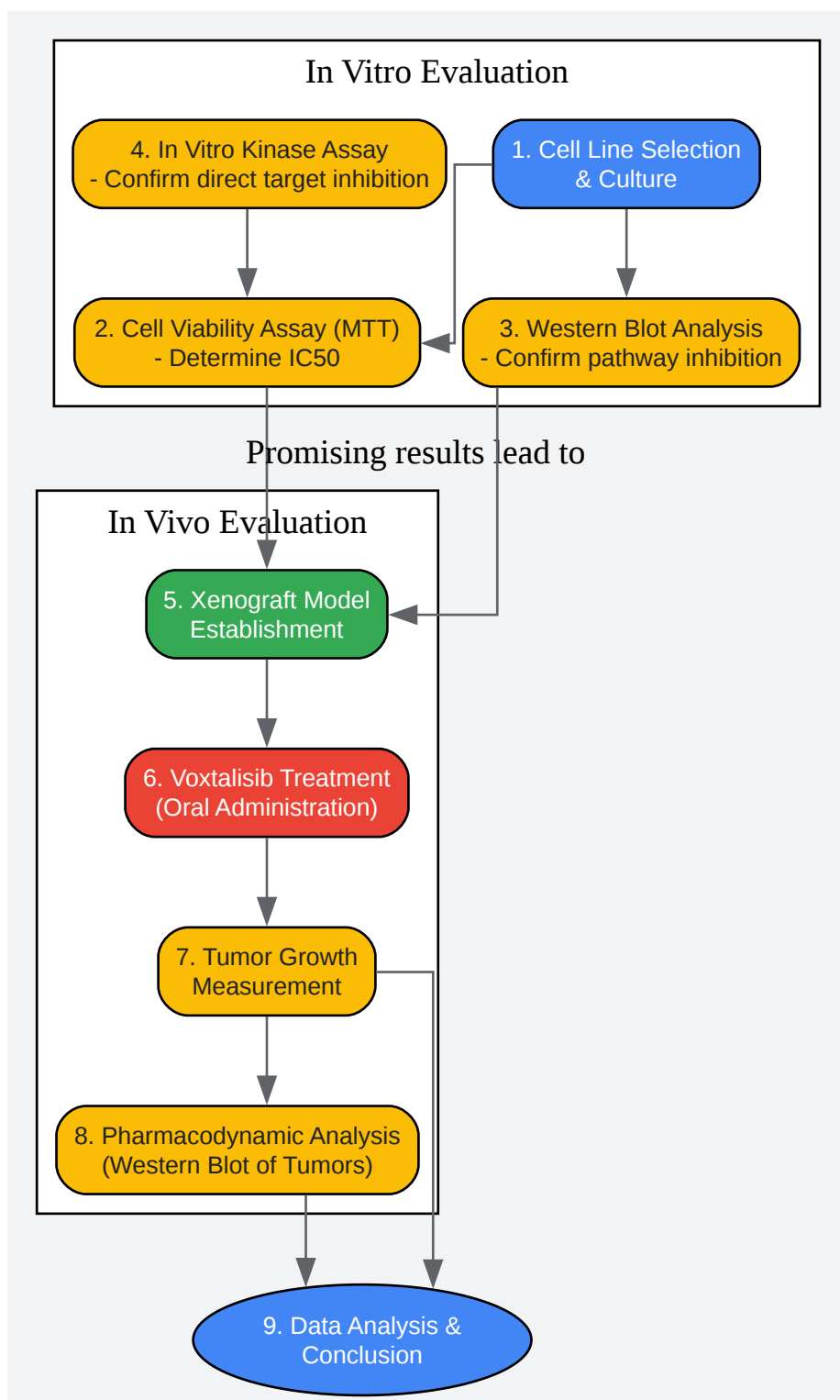
- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal.

3. Data Acquisition:

- Measure luminescence using a plate reader.
- The luminescent signal is proportional to the ADP concentration and inversely proportional to the kinase activity.
- Calculate the IC50 of Vixalisib by plotting the inhibition of kinase activity against the drug concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Vixalisib.



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Caption: A typical workflow for preclinical evaluation of Voxelisib.

Conclusion

Voxtalisib is a potent dual PI3K/mTOR inhibitor with well-characterized in vitro and in vivo activity. Its mechanism of action, involving the comprehensive shutdown of the PI3K/AKT/mTOR signaling pathway, provides a strong rationale for its investigation as an anti-cancer therapeutic. The standardized experimental protocols outlined in this guide are essential for the consistent and reliable evaluation of Voxtalisib and other kinase inhibitors targeting this critical oncogenic pathway. The provided quantitative data and visualizations serve as a valuable resource for researchers in the field of oncology and drug development.

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